![molecular formula C9H10F3N3 B13684618 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Métodos De Preparación
The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-5-(trifluoromethyl)aniline.
Reaction with Guanidine: The aniline derivative is then reacted with guanidine under controlled conditions to form the desired product. This reaction often requires the use of a suitable solvent and may be catalyzed by acids or bases to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a tool for studying the effects of trifluoromethyl groups on biological systems and their interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial products, where its unique chemical properties contribute to the efficacy and stability of the final products.
Mecanismo De Acción
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds, such as:
Fluridone: A compound with a similar trifluoromethyl group, used as an herbicide.
Piperazine derivatives: Compounds containing the trifluoromethylphenyl group, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10F3N3 |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-[3-methyl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-6(9(10,11)12)4-7(3-5)15-8(13)14/h2-4H,1H3,(H4,13,14,15) |
Clave InChI |
PRHNFQYTMOXRME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=C(N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



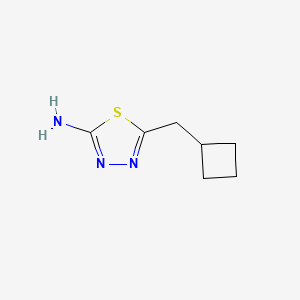
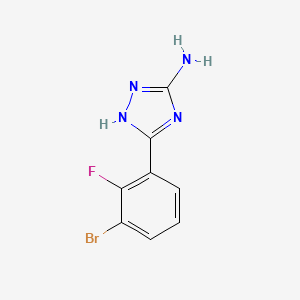
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)

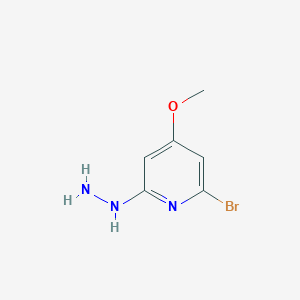
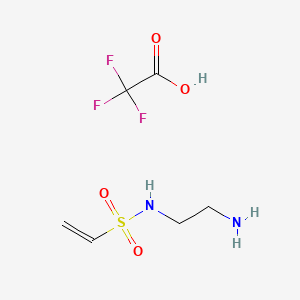
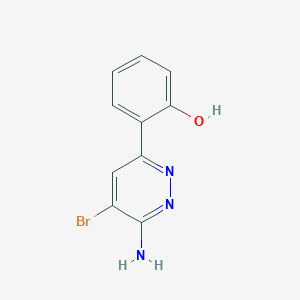
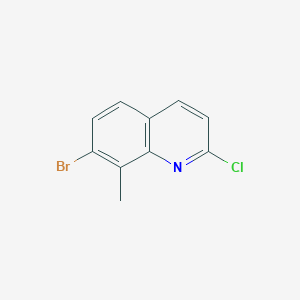
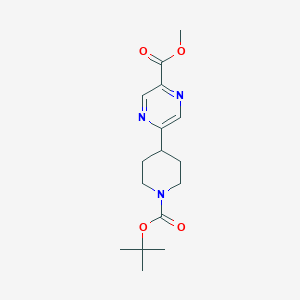
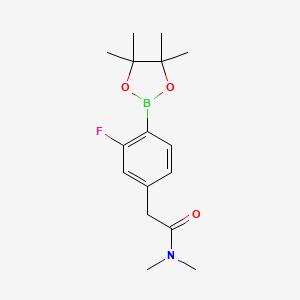
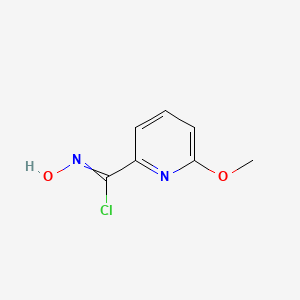
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)

